1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a fluorinated aromatic compound featuring a methanamine backbone substituted with a 4-fluorophenyl group and a 1-methyl-1H-pyrazol-3-ylmethyl moiety. Its molecular formula is C₁₂H₁₃FN₃, with a monoisotopic mass of 217.1117 g/mol and a ChemSpider ID of 17320788 . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeted agents. Its structural uniqueness lies in the combination of a fluorine atom (enhancing lipophilicity and metabolic stability) and the pyrazole ring (contributing to hydrogen-bonding interactions in biological targets) .
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-16-7-6-12(15-16)9-14-8-10-2-4-11(13)5-3-10;/h2-7,14H,8-9H2,1H3;1H |
InChI Key |
BLBWFMJNDDSBCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the final compound: The final step involves the reaction of the pyrazole derivative with a fluorophenylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Cystic Fibrosis Treatment
One of the notable applications of this compound is in the treatment of cystic fibrosis through modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that small molecules that enhance CFTR function can significantly improve patient outcomes. The compound's structure allows it to potentially act as a CFTR potentiator, which can be crucial for patients with specific CFTR mutations that lead to cystic fibrosis symptoms .
Antimicrobial Activity
Compounds containing pyrazole moieties, including this one, have demonstrated antimicrobial properties. Studies suggest that derivatives of pyrazole can inhibit bacterial growth and may serve as a basis for developing new antibiotics, particularly against resistant strains . The fluorophenyl group in this compound may enhance its interaction with bacterial targets.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This compound could be explored for its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Data Table: Summary of Applications
Case Study 1: CFTR Modulation
In a study focused on identifying CFTR modulators, compounds similar to 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine were synthesized and evaluated for their ability to enhance CFTR function. The results showed promising activity with several analogs exhibiting significant potentiation effects on CFTR variants commonly associated with cystic fibrosis .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of pyrazole derivatives, including this compound. The findings indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, focusing on substitutions, synthetic yields, spectral data, and functional roles:
Key Findings:
Positional Isomerism in Pyrazole Substituents :
- The 3-pyrazolylmethyl vs. 5-pyrazolylmethyl substitution (e.g., 13av vs. 13aw ) significantly impacts synthetic yields (78% vs. 67%) and NMR chemical shifts due to steric and electronic effects .
- The 5-pyrazolyl isomer (13aw ) shows downfield shifts in aromatic protons (δ 7.45–7.80 vs. δ 7.25–7.85 in the 3-isomer), suggesting altered electron distribution .
Heterocyclic Replacements: Replacing pyrazole with thiazole (Z899051432) introduces a sulfur atom, enhancing polarizability and altering binding affinities (e.g., CFTR modulation vs. kinase inhibition) . Imidazole-based analogs (e.g., compound in ) exhibit higher molecular weights (389.48 g/mol vs.
Fluorination and Bioactivity: Fluorine at the 4-phenyl position is conserved across most analogs, optimizing pharmacokinetics (e.g., logP, metabolic stability) .
Synthetic Feasibility :
- Carboxamide-linked derivatives (e.g., 27e , Z899051432 ) show variable yields (18–76%), with lower yields in bulkier scaffolds (e.g., 27e ) due to steric hindrance .
Biological Activity
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H14FN3 |
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine |
| InChI Key | YMLZJWMMHLHDBE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)CNCC2=CC=C(C=C2)F |
Synthesis
The synthesis of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of bases like sodium hydride or potassium carbonate. The reaction is generally conducted in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate product formation.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The pyrazole moiety may also contribute to its pharmacological effects by modulating enzyme activity or receptor binding.
Pharmacological Studies
Research indicates that 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine exhibits significant activity in several biological assays:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.7 to 19.9 µg/mL .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit certain inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine. The results indicated that compounds with similar structures demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, with some exhibiting lower MIC values than standard antibiotics like vancomycin .
Investigation into Anti-cancer Properties
Another investigation focused on the anti-cancer potential of this compound. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, suggesting its potential as a lead compound in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine, and how do substituent positions affect reaction yields?
- Methodology : Utilize nucleophilic substitution or reductive amination strategies. demonstrates that substituent positions (e.g., pyrazole ring substitution) significantly impact yields. For example, substituting (1-methyl-1H-pyrazol-3-yl)methanamine (78% yield) vs. (1-methyl-1H-pyrazol-5-yl)methanamine (67% yield) alters steric and electronic effects during coupling reactions. Use high-resolution NMR (400–500 MHz in CDCl) to confirm regiochemistry and purity .
- Key Parameters : Monitor reaction temperature (20–80°C), solvent polarity (DMF, THF), and catalyst loading (e.g., Pd/C for hydrogenation).
Q. How can crystallography tools like SHELXL or ORTEP-3 aid in structural confirmation of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. and highlight SHELXL’s robustness for small-molecule refinement, even with twinned data. ORTEP-3 provides graphical visualization of thermal ellipsoids and bond angles to validate stereochemistry .
- Data Interpretation : Compare experimental bond lengths (e.g., C–N: ~1.45 Å) and torsion angles with DFT-optimized models to resolve ambiguities.
Advanced Research Questions
Q. What computational strategies predict the compound’s receptor-binding affinity, and how do structural analogs inform target selection?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with GPCRs or kinases. notes that analogs like Sarizotan (a 5-HT/dopamine receptor ligand) share structural motifs (fluorophenyl and pyrazole groups), suggesting potential targets. Validate predictions with in vitro radioligand displacement assays (IC measurements) .
- Critical Analysis : Cross-reference docking scores with experimental binding data to resolve false positives (e.g., entropy-enthalpy compensation in fluorophenyl interactions).
Q. How does the compound’s stability under thermal or oxidative stress impact experimental reproducibility?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. and indicate a lack of data on decomposition products, necessitating empirical testing. Use TGA/DSC to identify melting points () and exothermic events (e.g., pyrazole ring decomposition) .
- Mitigation : Store the compound under inert gas (N) at -20°C to minimize hydrolysis of the fluorophenyl group.
Q. What in vitro assays differentiate its pharmacokinetic profile from structurally related amines?
- Methodology :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via HPLC (t calculation).
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Membrane Permeability : Perform Caco-2 cell assays (P values) to predict oral bioavailability.
Data Contradiction and Resolution
Q. How can conflicting NMR data on pyrazole-methyl group coupling constants be resolved?
- Case Study : reports -values for (1-methyl-1H-pyrazol-3-yl) vs. (1-methyl-1H-pyrazol-5-yl) derivatives. If experimental NMR shows unexpected splitting, use -HSQC to assign protons and verify substituent positions.
- Advanced Techniques : Apply 2D NOESY to confirm spatial proximity between methyl and fluorophenyl groups, ruling out rotational isomerism .
Safety and Handling
Q. What personal protective equipment (PPE) is mandated for handling this compound, given limited toxicological data?
- Protocol : Use OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves (0.11 mm thickness). recommends P95/P1 respirators for low exposure but upgrades to OV/AG/P99 if aerosolization occurs during synthesis .
- Emergency Response : For spills, avoid aqueous cleanup (risk of drainage contamination) and use activated carbon adsorbents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
